5-Chloro-2-(2-ethoxyethoxy)aniline 5-Chloro-2-(2-ethoxyethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 946772-83-4
VCID: VC8158883
InChI: InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
SMILES: CCOCCOC1=C(C=C(C=C1)Cl)N
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

5-Chloro-2-(2-ethoxyethoxy)aniline

CAS No.: 946772-83-4

Cat. No.: VC8158883

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-ethoxyethoxy)aniline - 946772-83-4

Specification

CAS No. 946772-83-4
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 5-chloro-2-(2-ethoxyethoxy)aniline
Standard InChI InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Standard InChI Key OMEAIUGYVNPPMS-UHFFFAOYSA-N
SMILES CCOCCOC1=C(C=C(C=C1)Cl)N
Canonical SMILES CCOCCOC1=C(C=C(C=C1)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an aniline backbone substituted with a chlorine atom at the 5-position and a 2-ethoxyethoxy group at the 2-position. The ethoxyethoxy moiety introduces both hydrophilicity and conformational flexibility, which influence its reactivity and solubility. The SMILES notation for this structure is NC1=CC(Cl)=CC=C1OCCOCC, reflecting the amine group, chloro substituent, and ether linkages .

Physical Properties

Key physical properties include:

PropertyValueSource
DensityNot explicitly reported
Boiling PointNot available
Melting PointNot available
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)
Refractive IndexNot available

The absence of certain data underscores the need for further experimental characterization.

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline typically involves multi-step reactions:

  • Chlorination: Introduction of chlorine to the aniline backbone.

  • Etherification: Attachment of the 2-ethoxyethoxy group via nucleophilic substitution or coupling reactions .

A patent by US5041671A outlines a catalytic hydrogenation method for similar chloro-aniline derivatives, employing aromatic solvents (e.g., xylene) and palladium catalysts under hydrogen pressure . This approach ensures high yields (≥80%) and purity, critical for industrial scalability.

Laboratory-Scale Preparation

Small-scale synthesis may utilize milder conditions:

  • Reductive Amination: Reduction of nitro precursors using hydrogen donors (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) in ethanol .

  • Protection-Deprotection Strategies: Temporary protection of the amine group during etherification to prevent side reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in tranquilizers and antipsychotics. For instance, GB1561023A describes chloro-aniline derivatives as precursors for major tranquillizing agents, highlighting their role in modulating neurotransmitter activity .

Agrochemical Development

Chlorinated anilines are pivotal in synthesizing herbicides and pesticides. The chlorine atom enhances lipophilicity, facilitating membrane penetration in target organisms .

Material Science

Ether functionalities improve solubility in polymer matrices, making this compound a candidate for conductive polymers or coatings.

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data were available, but chlorinated aromatics generally exhibit persistence. Recommended disposal methods include incineration with scrubbers to prevent HCl\text{HCl} emissions .

SupplierPackagingPrice (USD)PuritySource
TRC25 mg45
Matrix Scientific500 mg205
AK Scientific1 g503
American Custom Chemicals1 g852.5595%

Prices reflect research-grade quantities, with bulk purchases potentially reducing costs.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing greener catalysts (e.g., biocatalysts) to enhance yield and reduce waste.

  • Pharmacological Studies: Investigating bioactivity in neurological disorders.

  • Environmental Studies: Assessing biodegradability and long-term ecotoxicological effects.

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